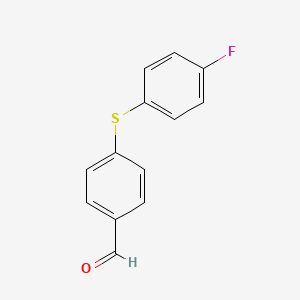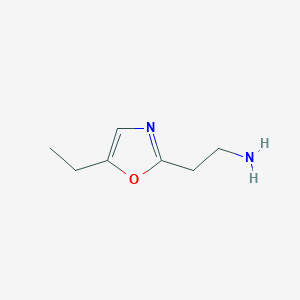
Benzeneacetonitrile, 2-chloro-6-methoxy-
Descripción general
Descripción
Benzeneacetonitrile, 2-chloro-6-methoxy- is an organic compound with the molecular formula C9H8ClNO. It is a derivative of phenylacetonitrile, where the phenyl ring is substituted with a chlorine atom at the second position and a methoxy group at the sixth position. This compound is used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetonitrile, 2-chloro-6-methoxy- typically involves the reaction of 2-chloro-6-methoxybenzaldehyde with a cyanide source. One common method is the reaction of 2-chloro-6-methoxybenzaldehyde with sodium cyanide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions.
Industrial Production Methods
Industrial production of Benzeneacetonitrile, 2-chloro-6-methoxy- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically purified by distillation or recrystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzeneacetonitrile, 2-chloro-6-methoxy- undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products Formed
Nucleophilic Substitution: Substituted phenylacetonitriles.
Oxidation: 2-Chloro-6-methoxybenzaldehyde or 2-Chloro-6-methoxybenzoic acid.
Reduction: 2-Chloro-6-methoxyphenylamine.
Aplicaciones Científicas De Investigación
Benzeneacetonitrile, 2-chloro-6-methoxy- is used in various fields of scientific research:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of Benzeneacetonitrile, 2-chloro-6-methoxy- depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The exact molecular targets and pathways involved vary depending on the specific context of its use .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-4-methoxyphenylacetonitrile
- 2-Chloro-6-fluoro-3-methoxyphenylacetonitrile
- 2-Chloro-6-methylphenylacetonitrile
Uniqueness
Benzeneacetonitrile, 2-chloro-6-methoxy- is unique due to the specific positioning of the chlorine and methoxy groups on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in the synthesis of various organic compounds .
Propiedades
Número CAS |
170737-91-4 |
|---|---|
Fórmula molecular |
C9H8ClNO |
Peso molecular |
181.62 g/mol |
Nombre IUPAC |
2-(2-chloro-6-methoxyphenyl)acetonitrile |
InChI |
InChI=1S/C9H8ClNO/c1-12-9-4-2-3-8(10)7(9)5-6-11/h2-4H,5H2,1H3 |
Clave InChI |
IRQQUNHJPVVWQY-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=CC=C1)Cl)CC#N |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl 2-methyl-2-[(trimethylsilyl)oxy]propanoate](/img/structure/B8659536.png)

![(5-fluoro-3-methylbenzo[b]thiophen-2-yl)-N-methylmethanamine](/img/structure/B8659544.png)

![1-[(2-Benzothienylcarbonyl)amino]cyclohexanecarboxylic acid](/img/structure/B8659551.png)



